Fluproquazone

Descripción general

Descripción

La fluprocuazona es un derivado de la quinazolinona conocido por sus potentes efectos analgésicos, antipiréticos y antiinflamatorios. Fue descubierto por Sandoz y comercializado bajo el nombre comercial Tormosyl. A pesar de sus prometedoras propiedades farmacológicas, la fluprocuazona se retiró durante el desarrollo debido a la toxicidad hepática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la fluprocuazona implica la formación de la estructura principal de la quinazolinona. Los pasos clave incluyen:

Formación del núcleo de quinazolinona: Esto se logra típicamente mediante la ciclación de un derivado apropiado del ácido antranílico con un isocianato o un reactivo similar.

Introducción de sustituyentes: Los grupos 4-fluorofenilo y 7-metilo se introducen mediante reacciones de sustitución aromática electrofílica.

Ensamblaje final: El grupo isopropilo se agrega mediante reacciones de alquilación.

Métodos de producción industrial: La producción industrial de fluprocuazona implicaría optimizar las rutas sintéticas anteriores para la producción a gran escala. Esto incluye:

Selección de solventes y catalizadores: Elección de solventes y catalizadores apropiados para maximizar el rendimiento y la pureza.

Condiciones de reacción: Controlar la temperatura, la presión y el tiempo de reacción para garantizar una calidad de producto consistente.

Purificación: Empleo de técnicas como la cristalización, la destilación y la cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La fluprocuazona experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar derivados de quinazolinona con diferentes estados de oxidación.

Reducción: Las reacciones de reducción pueden modificar el núcleo de quinazolinona o los sustituyentes.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir o reemplazar grupos funcionales en los anillos aromáticos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en diversas condiciones (por ejemplo, ácidas, básicas o neutras).

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de quinazolinona, mientras que las reacciones de sustitución pueden producir una variedad de quinazolinonas sustituidas.

Aplicaciones Científicas De Investigación

Analgesic Properties

Fluproquazone has demonstrated significant analgesic effects in various clinical studies. It was compared with other analgesics such as aspirin and mefenamic acid in postoperative pain management.

Clinical Studies Overview

-

Postoperative Pain Management

- A multicentric double-blind study evaluated this compound against mefenamic acid in 41 patients suffering from moderate to severe postoperative pain. Results indicated that this compound provided a clinically relevant analgesic effect, significantly outperforming mefenamic acid after the first dose and over a six-hour period. The side effects were notably lower with this compound (2%) compared to mefenamic acid (10%) .

- Comparison with Aspirin

- Soft Tissue Lesions and Osteoarthrosis

Pharmacological Mechanism

This compound exhibits its analgesic effects through the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in pain and inflammation. This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs), making it effective for treating conditions characterized by pain and inflammation.

Data Summary Table

Regulatory Status and Research Needs

Despite its promising applications, this compound was withdrawn from development primarily due to liver toxicity concerns. Ongoing research is necessary to explore safer derivatives or formulations that could retain the therapeutic benefits while minimizing adverse effects.

Mecanismo De Acción

La fluprocuazona ejerce sus efectos a través de varios mecanismos:

Efectos analgésicos y antipiréticos: Inhibe la síntesis de prostaglandinas, que son mediadores del dolor y la fiebre.

Efectos antiinflamatorios: Reduce la inflamación al inhibir la actividad de las enzimas ciclooxigenasas (COX-1 y COX-2), que están involucradas en la respuesta inflamatoria.

Comparación Con Compuestos Similares

La fluprocuazona es similar a otros derivados de la quinazolinona, como la procuazona y el celecoxib:

Procuazona: Otro fármaco antiinflamatorio no esteroideo (AINE) con propiedades analgésicas y antiinflamatorias similares.

Unicidad: La combinación única de la fluprocuazona de potentes efectos analgésicos, antipiréticos y antiinflamatorios, junto con su estructura de quinazolinona, la distingue de otros compuestos. Su desarrollo se detuvo debido a la toxicidad hepática, lo que es un inconveniente importante en comparación con otros AINE.

Lista de compuestos similares:

- Procuazona

- Celecoxib

- Ibuprofeno

- Naproxeno

Actividad Biológica

Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of quinazoline derivatives. It has been primarily studied for its analgesic and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. The inhibition of COX enzymes leads to a reduction in the synthesis of these inflammatory mediators, thus alleviating pain and inflammation.

Pharmacological Properties

The biological activity of this compound can be summarized as follows:

- Analgesic Activity : this compound has demonstrated significant analgesic effects in various clinical trials. In one study involving 170 patients with soft-tissue lesions and osteoarthrosis, this compound was administered and showed notable efficacy compared to placebo .

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties through its action on COX enzymes. This has been confirmed in several animal models where this compound reduced inflammation markers significantly .

- Toxicological Profile : Generally, this compound is well tolerated, with a low incidence of adverse effects reported in clinical settings. However, like other NSAIDs, it may cause gastrointestinal discomfort in some patients .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

- Treatment of Osteoarthritis : In a randomized controlled trial, patients with osteoarthritis treated with this compound reported significant pain relief compared to those receiving placebo. The study indicated an improvement in functionality and quality of life for patients on this compound therapy .

- Headache Management : A clinical investigation assessed this compound's efficacy in treating non-migrainous headaches. Results showed that patients experienced substantial reductions in headache frequency and intensity .

- Comparative Efficacy : A comparative study evaluated this compound against standard analgesics like diclofenac. This compound demonstrated comparable or superior analgesic activity at equivalent dosages, suggesting its potential as an effective alternative for pain management .

Research Findings

Recent research has focused on enhancing the biological activity of fluoroquinolones, including this compound, through structural modifications. Key findings include:

- Enhanced Antimicrobial Activity : Some studies have explored the potential antimicrobial properties of fluoroquinolone derivatives, including this compound, showing effectiveness against resistant bacterial strains due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .

- In Vitro Studies : Laboratory studies have indicated that this compound possesses anticancer properties alongside its analgesic effects, opening avenues for further research into its therapeutic applications beyond pain relief .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

Número CAS |

40507-23-1 |

|---|---|

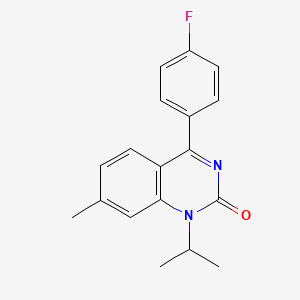

Fórmula molecular |

C18H17FN2O |

Peso molecular |

296.3 g/mol |

Nombre IUPAC |

4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one |

InChI |

InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |

Clave InChI |

ZWOUXWWGKJBAHQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |

SMILES canónico |

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |

Apariencia |

Solid powder |

Key on ui other cas no. |

40507-23-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one fluproquazone RF 46-790 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.